2-Mercaptothienothiazole

Description

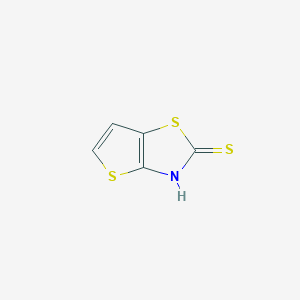

Structure

2D Structure

3D Structure

Properties

CAS No. |

55116-20-6 |

|---|---|

Molecular Formula |

C5H3NS3 |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

3H-thieno[2,3-d][1,3]thiazole-2-thione |

InChI |

InChI=1S/C5H3NS3/c7-5-6-4-3(9-5)1-2-8-4/h1-2H,(H,6,7) |

InChI Key |

HLSXTUIBYZZUPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1SC(=S)N2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Mercaptothienothiazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptothienothiazole, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on the core chemical structure, thieno[2,3-d]thiazole, and proposes synthetic methodologies based on related compounds.

Chemical Structure and Isomerism

This compound exists in a tautomeric equilibrium with its thione form, thieno[2,3-d]thiazole-2(3H)-thione. The thione tautomer is generally considered to be the more stable form in related heterocyclic systems.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Physicochemical Properties

Specific experimental data for this compound is scarce in publicly available literature. The following table summarizes the available information for the parent thieno[2,3-d]thiazole ring system and the limited data for the target compound.

| Property | Value (Thieno[2,3-d]thiazole) | Value (this compound) | Data Source |

| Molecular Formula | C₅H₃NS₂ | C₅H₃NS₃ | PubChem |

| Molecular Weight | 141.21 g/mol | Not available | PubChem |

| CAS Number | 251-43-4 | Not available | PubChem |

| Appearance | Not available | Not available | - |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| Solubility | Not available | Not available | - |

| CBNumber | - | CB11012847 | ChemicalBook[1] |

Synthesis Protocols

Proposed Synthetic Workflow

This proposed workflow is based on established synthetic routes for similar heterocyclic systems.

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

-

Reaction Setup: 2-Amino-3-cyanothiophene is dissolved in a suitable solvent, such as pyridine, which can also act as a base.

-

Reagent Addition: Carbon disulfide is added to the solution, typically in excess.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of an intermediate dithiocarbamate salt.

-

Cyclization: Upon prolonged heating, the intermediate undergoes intramolecular cyclization to form the thieno[2,3-d]thiazole ring.

-

Work-up: The reaction mixture is cooled and then poured into water. The crude product may precipitate or be extracted with an organic solvent.

-

Purification: The crude product is purified by standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For the characterization of a newly synthesized sample, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the protons on the thiophene ring and a broad signal for the thiol proton (if in a non-exchanging solvent).

-

¹³C NMR: Resonances for the carbon atoms of the fused ring system, including a signal for the C=S carbon in the thione tautomer.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (in the thione form), C=S stretching, and C-S stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₅H₃NS₃.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or signaling pathway interactions of this compound. However, the broader class of mercaptobenzothiazoles, which shares some structural similarity, has been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4][5][6] This suggests that this compound could be a molecule of interest for biological screening and drug discovery programs.

Conclusion

This compound represents a novel heterocyclic compound with potential for further investigation. While direct experimental data is limited, this guide provides a foundational understanding of its structure, a proposed synthetic route, and an outline for its characterization. Further research is required to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. This information is intended to serve as a starting point for researchers and scientists interested in the exploration of this and related thienothiazole derivatives.

References

- 1. This compound [chemicalbook.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

Synthesis and Characterization of 2-Mercaptothienothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-mercaptothienothiazole and its derivatives. The thienothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities. This document outlines a detailed experimental protocol for the synthesis of a key intermediate, 2-amino-3-(substituted)-thieno[3,2-d]thiazole, based on the Gewald reaction, and discusses its characterization. Furthermore, it explores the potential biological implications of thienothiazole derivatives as multi-targeting kinase inhibitors in cancer therapy.

Synthesis of Thieno[3,2-d]thiazole Derivatives

A versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction utilizes a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. The following protocol details the synthesis of a 2-aminothieno[3,2-d]thiazole derivative, a crucial precursor for obtaining this compound analogs.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-thieno[3,2-d]thiazole Derivative (3a)[1]

This protocol is based on the reaction of a thiazolidin-4-one derivative with malononitrile and sulfur.

Materials:

-

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

-

Ammonium thiocyanate

-

Ethanol

-

Malononitrile

-

Elemental Sulfur

-

Triethylamine

Procedure:

-

Synthesis of the thiazolidin-4-one derivative (1): A mixture of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and ammonium thiocyanate in ethanol is refluxed to produce the corresponding thiazolidin-4-one derivative.

-

Gewald Reaction: The thiazolidin-4-one derivative (1) is then subjected to a Gewald reaction with malononitrile and elemental sulfur in the presence of triethylamine as a catalyst. This reaction mixture is refluxed to yield the 2-aminothieno[3,2-d]thiazole derivative (3a).

Reaction Scheme:

Caption: Synthesis of a 2-aminothieno[3,2-d]thiazole derivative.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the 2-aminothieno[3,2-d]thiazole derivative (3a).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3a | C₁₇H₁₄N₆O₂S₂ | 414.46 | 85 | 230-232 |

Characterization of Thieno[3,2-d]thiazole Derivatives

The structural elucidation of the synthesized thieno[3,2-d]thiazole derivatives is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data for Compound 3a[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of compound 3a exhibits characteristic absorption bands at 3415 and 3373 cm⁻¹ corresponding to the stretching vibrations of the NH₂ group. A strong absorption band is also observed at 2212 cm⁻¹ which is indicative of the C≡N group.

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum provides further confirmation of the structure.

-

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum is also utilized for structural confirmation.

The following table summarizes the key spectroscopic data for compound 3a .

| Spectroscopic Technique | Key Peaks/Signals |

| IR (KBr, cm⁻¹) | 3415, 3373 (NH₂), 2212 (C≡N) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 2.15 (s, 3H, CH₃), 3.21 (s, 3H, N-CH₃), 7.28-7.52 (m, 5H, Ar-H), 8.35 (s, 2H, NH₂) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 12.11, 35.16, 115.8, 120.9, 125.4, 129.2, 135.8, 148.5, 155.2, 160.3, 162.1 |

Biological Activity and Signaling Pathways

Derivatives of the thieno[3,2-d]thiazole scaffold have demonstrated significant potential as anticancer agents by acting as multi-targeting kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers.

Targeted Kinase Signaling Pathways

Thieno[3,2-d]thiazole derivatives have been shown to inhibit key kinases involved in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): A serine/threonine-protein kinase that is frequently mutated in various cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.

The inhibition of these kinases by thieno[3,2-d]thiazole derivatives can disrupt downstream signaling cascades, ultimately leading to the suppression of tumor growth and proliferation.

Caption: Inhibition of key kinase signaling pathways.

This guide provides a foundational understanding of the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives. The detailed protocols and data presented herein are intended to support further research and development in this promising area of medicinal chemistry.

References

Spectroscopic Profile of 2-Mercaptothienothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Mercaptothienothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published spectroscopic data for this compound, the following sections utilize data from the closely related and well-characterized analogue, 2-Mercaptobenzothiazole, to provide an illustrative analysis. It is crucial to note that while the fundamental spectroscopic behaviors will be similar, the precise values for this compound may vary.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and UV-Vis analyses.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 7.0 - 8.0 | Aromatic protons on the thienothiazole ring system. The exact shifts and coupling patterns will depend on the substitution. |

| ¹H | 13.0 - 14.0 | Thiol (S-H) proton, often broad and may exchange with deuterated solvents. |

| ¹³C | 110 - 140 | Aromatic carbons in the thienothiazole ring. |

| ¹³C | ~190 | Thiocarbonyl (C=S) carbon, characteristic of the thione tautomer. |

Note: Predicted values are based on the analysis of similar heterocyclic thiol compounds.

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H | 3100 - 3000 | Stretching (in the thiol tautomer) |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=N | 1615 - 1580 | Stretching |

| C=C (aromatic) | 1500 - 1400 | Stretching |

| C=S | 1300 - 1100 | Stretching |

| C-S | 800 - 600 | Stretching |

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Methanol / Ethanol | 220 - 240 | > 10,000 | π → π |

| 310 - 330 | > 15,000 | π → π | |

| ~400 | < 1,000 | n → π* |

Note: The position and intensity of absorption bands are sensitive to the solvent used.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Acquire the spectrum over a specified wavelength range (e.g., 200 - 600 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the solvent absorbance from the sample absorbance.

-

Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

In-depth Analysis of 2-Mercaptothienothiazole's Electrochemical Behavior Remains an Unexplored Frontier

A comprehensive review of scientific literature reveals a significant gap in the understanding of the electrochemical behavior of 2-Mercaptothienothiazole. Despite its structural similarity to other electrochemically active heterocyclic thiol compounds, dedicated studies on its oxidation and reduction characteristics, including quantitative data and detailed experimental protocols, are not publicly available at this time.

Researchers and drug development professionals seeking to understand the redox properties of this specific molecule will find a lack of established methodologies and comparative data. While research exists on the electrochemical properties of related compounds, such as 2-mercaptobenzothiazole and other substituted thienothiazoles, this information cannot be directly extrapolated to this compound due to the unique electronic and structural influences of the thieno[2,3-d]thiazole ring system.

The absence of specific studies means that key quantitative parameters, such as oxidation and reduction peak potentials, current densities, diffusion coefficients, and electron transfer rate constants for this compound, have not been determined. Consequently, a detailed technical guide with structured data tables, as requested, cannot be compiled from the existing body of scientific literature.

Similarly, the experimental conditions necessary to elicit and study the electrochemical responses of this compound are not documented. This includes critical parameters of electrochemical analysis, such as:

-

Working Electrode Material: (e.g., Glassy Carbon, Platinum, Gold)

-

Reference Electrode: (e.g., Ag/AgCl, Saturated Calomel Electrode)

-

Counter Electrode: (e.g., Platinum wire)

-

Supporting Electrolyte and Solvent System: (e.g., Tetrabutylammonium perchlorate in acetonitrile)

-

Electrochemical Techniques: (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)

Without foundational research to draw upon, the creation of diagrams illustrating signaling pathways or experimental workflows specific to the electrochemical behavior of this compound is not feasible. Any such visualization would be purely speculative and lack the empirical basis required for a technical guide aimed at a scientific audience.

This lack of information highlights a clear opportunity for novel research in the field of electrochemistry and medicinal chemistry. Future studies are needed to elucidate the electrochemical properties of this compound, which could provide valuable insights into its potential mechanisms of action, metabolic fate, and suitability for electrochemical detection methods. Such research would be instrumental in building the foundational knowledge required for its application in drug development and other scientific domains.

Quantum Chemical Insights into 2-Mercaptothienothiazole: A Theoretical and Experimental Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptothienothiazole, a heterocyclic compound featuring a fused thienothiazole bicyclic system with a thiol substituent, presents a compelling subject for computational and experimental investigation. While its close analog, 2-mercaptobenzothiazole (MBT), has been extensively studied for its applications as a corrosion inhibitor and rubber vulcanization accelerator, this compound remains a comparatively underexplored molecule. This guide synthesizes the available theoretical and experimental knowledge pertinent to this compound, drawing parallels from closely related structures to provide a comprehensive overview. It focuses on quantum chemical calculations, spectroscopic analysis, and potential biological significance, offering a foundational resource for researchers interested in this class of compounds.

Introduction

Thienothiazole derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. The incorporation of a mercapto (-SH) group at the 2-position of the thienothiazole scaffold introduces the potential for tautomerism and diverse chemical reactivity, making it a candidate for various applications, including as a ligand for metal complexes and a building block for more complex molecules. Understanding the fundamental electronic and structural properties of this compound through quantum chemical calculations is crucial for predicting its behavior and designing novel derivatives with tailored functionalities.

Quantum Chemical Calculations

Molecular Geometry and Tautomerism

A key feature of this compound is the potential for thiol-thione tautomerism, where the proton of the mercapto group can migrate to the nitrogen atom of the thiazole ring, resulting in the thione form.

Computational studies on analogous 2-mercaptobenzimidazole and its derivatives have shown that the thione (keto) tautomer is generally more stable than the thiol (enol) form, both in the gas phase and in solution.[1] DFT calculations at the B3LYP/6-311G** level of theory are commonly employed to optimize the geometries of both tautomers and to calculate their relative energies.[1]

Table 1: Hypothetical Comparison of Calculated Energies for this compound Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Thiol | B3LYP/6-311G | 0.00 (Reference) |

| Thione | B3LYP/6-311G | Predicted to be lower |

Note: This table is illustrative and based on trends observed for similar molecules. Specific calculations for this compound are required for accurate values.

Vibrational Spectra (IR and Raman)

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. For 2-mercaptobenzothiazole, DFT and ab initio Hartree-Fock calculations have been successfully used to interpret its vibrational spectra. These studies aid in the assignment of characteristic vibrational modes, such as the C=S stretching, N-H bending, and C-S-H bending vibrations.

Experimental Data and Protocols

Detailed experimental data specifically for this compound is sparse. However, general synthetic and analytical procedures for related compounds can be adapted.

Synthesis

The synthesis of thieno[3,2-d]thiazole derivatives often involves the cyclization of functionalized thiophenes. A plausible synthetic route to this compound could involve the reaction of an appropriate aminothiophene precursor with carbon disulfide.

Workflow for a Hypothetical Synthesis of this compound

References

Technical Whitepaper: Thermal Stability and Decomposition of 2-Mercaptobenzothiazole

Disclaimer: Initial searches for "2-Mercaptothienothiazole" did not yield specific data regarding its thermal stability and decomposition. Consequently, this technical guide has been prepared for the structurally related and well-documented compound, 2-Mercaptobenzothiazole (MBT) , to serve as an illustrative example of the requested in-depth analysis. The data presented here is specific to MBT and should not be considered interchangeable with this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (MBT) is a widely utilized organosulfur compound, primarily known for its application as a vulcanization accelerator in the rubber industry. Its thermal behavior is a critical parameter for its synthesis, storage, and application, particularly in high-temperature processes. Understanding the thermal stability and decomposition pathways of MBT is essential for ensuring process safety, predicting product performance, and mitigating the formation of potentially hazardous by-products.

This technical guide provides a comprehensive overview of the thermal properties of 2-Mercaptobenzothiazole, including its melting point and decomposition temperature. It details generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents a logical pathway for its primary thermal decomposition.

Thermal Properties of 2-Mercaptobenzothiazole

The thermal characteristics of MBT have been documented in various studies. A summary of its key thermal properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 177 - 181.7 °C | [1] |

| Decomposition Temperature | Decomposes above 260 °C | |

| Thermal Stability | Thermally stable up to its melting point | [2] |

Experimental Protocols

While specific experimental parameters can vary, the following sections describe generalized methodologies for the thermal analysis of 2-Mercaptobenzothiazole.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of MBT by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or similar) coupled with a high-precision balance and a programmable furnace.

Methodology:

-

A sample of MBT (typically 5-10 mg) is weighed into a ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in MBT, such as melting and decomposition.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar) with a programmable furnace and sensitive thermocouples.

Methodology:

-

A small amount of MBT (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Thermal Decomposition Pathway

The thermal decomposition of 2-Mercaptobenzothiazole can proceed through various pathways depending on the conditions. Under inert conditions, a primary decomposition route involves the elimination of the mercapto group.

Studies involving gas chromatography with a hot inlet at 280 °C have shown that MBT can decompose to form benzothiazole (BT). This suggests a cleavage of the C-S bond of the mercapto group. The fate of the sulfur atom can lead to the formation of various sulfur-containing by-products. It is important to note that when heated in the presence of oxidizing materials, MBT can emit unspecified toxic decomposition products[1].

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the thermal analysis of 2-Mercaptobenzothiazole.

Conclusion

2-Mercaptobenzothiazole exhibits well-defined thermal properties, with a melting point around 180 °C and decomposition initiating above 260 °C[1]. Its thermal stability up to its melting point is a key characteristic for its industrial applications[2]. The primary decomposition pathway in an inert atmosphere likely involves the formation of benzothiazole and other sulfur-containing compounds. For a more detailed understanding of the decomposition kinetics and the full range of by-products, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required. The protocols and data presented in this guide provide a foundational understanding for professionals working with 2-Mercaptobenzothiazole.

References

Navigating the Solubility Landscape of 2-Mercaptothienothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the critical physicochemical property of solubility for the compound 2-Mercaptothienothiazole in the context of research and drug development. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a significant data gap for this particular compound.

However, to empower researchers and professionals in their work, this document provides a robust framework for understanding and determining the solubility of this compound. It outlines detailed experimental protocols for solubility assessment, presents a logical workflow for solvent selection, and for illustrative purposes, includes solubility data for the structurally related compound, 2-mercaptobenzothiazole. This guide serves as a foundational resource for any research or development endeavor involving this compound, enabling scientists to generate the necessary data to inform formulation, purification, and other critical processes.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in different organic solvents is paramount for:

-

Purification and Recrystallization: Selecting an appropriate solvent system is crucial for obtaining a high-purity solid compound.

-

Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

-

Formulation Development: In the pharmaceutical context, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

-

Analytical Method Development: Solubility data is essential for creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Given the absence of specific data for this compound, this guide provides the necessary methodological foundation for researchers to determine these critical parameters in their own laboratories.

Quantitative Solubility Data: An Illustrative Example with 2-Mercaptobenzothiazole

While specific data for this compound is not available, the solubility of the related compound, 2-mercaptobenzothiazole, has been studied. The following table summarizes the mole fraction solubility of 2-mercaptobenzothiazole in various organic solvents at different temperatures. This data is presented to illustrate how solubility data is typically structured and to provide a potential starting point for solvent exploration for this compound, with the strong caveat that the solubility behavior will not be identical.

Table 1: Mole Fraction Solubility of 2-Mercaptobenzothiazole in Select Organic Solvents

| Temperature (K) | Methanol | n-Propanol | n-Butanol | Acetonitrile | Ethyl Acetate | Toluene |

| 273.15 | 0.0125 | 0.0238 | 0.0301 | 0.0102 | 0.0456 | 0.0058 |

| 283.15 | 0.0189 | 0.0345 | 0.0432 | 0.0151 | 0.0652 | 0.0089 |

| 293.15 | 0.0278 | 0.0491 | 0.0611 | 0.0221 | 0.0915 | 0.0134 |

| 303.15 | 0.0401 | 0.0689 | 0.0853 | 0.0319 | 0.126 | 0.0199 |

| 313.15 | 0.0571 | 0.0958 | 0.117 | 0.0456 | 0.171 | 0.0289 |

Note: This data is for 2-mercaptobenzothiazole and should be used for illustrative purposes only.

Experimental Protocols for Solubility Determination

To address the data gap for this compound, researchers can employ established methods for solubility determination. The isothermal dissolution equilibrium method is a widely accepted technique.

Isothermal Dissolution Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Apparatus:

-

This compound (solute)

-

A selection of high-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Calibrated thermometer

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature and circulate the water through the jacket of the glass vessel.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (typically several hours).

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.

-

Sample Analysis:

-

Gravimetric Method: Accurately weigh the collected sample, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid solute is then determined.

-

Chromatographic/Spectroscopic Method: Dilute the collected sample with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L), mole fraction, or other relevant units.

-

Repeatability: Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a specific application, such as recrystallization or formulation, can be systematic. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for solvent selection.

Conclusion

While the solubility of this compound in organic solvents is not yet documented in the public domain, this guide provides the necessary intellectual and methodological framework for researchers to bridge this knowledge gap. By following the detailed experimental protocols and the logical workflow for solvent selection, scientists and drug development professionals can generate the critical data needed to advance their research and development activities involving this compound. The provided illustrative data for a related compound serves as a useful, albeit cautionary, reference point. The systematic determination of the solubility of this compound will undoubtedly contribute to its successful application in various scientific and industrial fields.

Tautomerism in 2-Mercaptothienothiazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-mercaptothienothiazole and its derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-documented tautomerism of analogous sulfur-containing heterocyclic compounds to present a thorough analysis. The guide covers the fundamental principles of thiol-thione tautomerism, detailed experimental methodologies for its investigation, and the influence of various factors on the tautomeric equilibrium. Quantitative data from related compounds are summarized, and conceptual diagrams are provided to illustrate key processes. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of therapeutic agents incorporating the thienothiazole scaffold.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity.

The this compound core is a key pharmacophore in a variety of biologically active compounds. The potential for thiol-thione tautomerism in this scaffold necessitates a detailed understanding of the factors governing the equilibrium to enable the rational design of drug candidates with optimal properties. This guide provides an in-depth examination of this phenomenon, drawing parallels from closely related heterocyclic systems.

The Thiol-Thione Tautomeric Equilibrium

This compound can exist in two primary tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a prototropic tautomerism, involving the migration of a proton between the sulfur and nitrogen atoms.

Caption: Thiol-Thione Tautomeric Equilibrium.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the thienothiazole ring, the polarity of the solvent, temperature, and pH. Generally, the thione form is more stable in polar solvents due to its larger dipole moment, while the thiol form can be favored in the gas phase or in nonpolar solvents.

Experimental Methodologies for Studying Tautomerism

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. The N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., 10-14 ppm). The S-H proton of the thiol form, if observable, will appear at a different chemical shift and may be broader.

-

Protons on the thienothiazole ring will also exhibit distinct chemical shifts depending on the dominant tautomeric form.

-

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals provides the relative population of each tautomer and can be used to calculate the equilibrium constant (KT = [Thione]/[Thiol]).

Caption: NMR Spectroscopy Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., methanol or water). Prepare a series of solutions with varying solvent compositions.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

The thiol and thione forms will have distinct absorption maxima (λmax). The π → π* and n → π* transitions will be affected by the change in conjugation and the presence of the C=S chromophore in the thione form.

-

Analyze the changes in the spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.

-

-

Equilibrium Constant Determination: The equilibrium constant in a given solvent can be estimated by comparing the spectrum to those of "fixed" thiol (S-alkylated) and thione (N-alkylated) derivatives, which serve as reference compounds for the pure tautomeric forms.

Computational Chemistry

Quantum chemical calculations are invaluable for complementing experimental data and providing insights into the relative stabilities of tautomers.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures. The difference in their electronic energies (ΔE) provides an estimate of their relative stability in the gas phase.

-

Solvent Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). This will provide the free energies of the tautomers in solution (ΔGsolv).

-

Equilibrium Constant Prediction: The equilibrium constant can be predicted from the calculated free energy difference (ΔG = Gthione - Gthiol) using the equation: ΔG = -RTln(KT).

Quantitative Data from Analogous Systems

| Compound | Solvent | KT ([Thione]/[Thiol]) | Reference |

| 2-Mercaptobenzothiazole | Dioxane | 0.3 | Flett, 1953 |

| 2-Mercaptobenzothiazole | Ethanol | >100 | Flett, 1953 |

| 2-Mercaptopyridine | Gas Phase | <1 | Beak et al., 1976 |

| 2-Mercaptopyridine | Water | ~100 | Beak et al., 1976 |

| 2-Mercaptobenzimidazole | Gas Phase (calc.) | >1 | Elguero et al., 1976 |

| 2-Mercaptobenzimidazole | DMSO | >100 | Elguero et al., 1976 |

Note: The values presented are approximate and serve to illustrate the magnitude and direction of the solvent effect on the tautomeric equilibrium.

Influence of Substituents

The electronic properties of substituents on the thienothiazole ring can significantly impact the position of the tautomeric equilibrium.

-

Electron-withdrawing groups (EWGs): EWGs tend to increase the acidity of the N-H proton in the thione form, thereby stabilizing it and shifting the equilibrium towards the thione tautomer.

-

Electron-donating groups (EDGs): EDGs can increase the basicity of the ring nitrogen, potentially favoring the thiol form, although the overall effect can be complex and depends on the position of the substituent.

Caption: Influence of Substituents on Tautomerism.

Conclusion and Future Directions

The tautomerism of this compound and its derivatives is a crucial aspect to consider in the development of new therapeutic agents. While direct experimental data for the parent compound is scarce, a comprehensive understanding can be achieved by drawing parallels with analogous heterocyclic systems. The interplay of solvent polarity, pH, and substituent effects dictates the position of the thiol-thione equilibrium.

Future research should focus on the synthesis of a series of this compound derivatives and the systematic investigation of their tautomeric behavior using the experimental and computational methods outlined in this guide. Such studies will provide valuable quantitative structure-property relationships (QSPR) that can guide the rational design of novel drug candidates with optimized pharmacological profiles.

A Technical Guide to the Crystal Structure of Thieno[2,3-d]isothiazole Derivatives: An Analog to 2-Mercaptothienothiazole

Disclaimer: Extensive searches for the crystal structure of 2-Mercaptothienothiazole did not yield publicly available crystallographic data. This guide presents a detailed analysis of a closely related and structurally characterized compound, a substituted thieno[2,3-d]isothiazole, to provide researchers with insights into the structural characteristics of this class of compounds. The data and protocols are based on representative information from published crystallographic studies of analogous molecules.

Introduction

Thienothiazoles and their isosteres, such as thienoisothiazoles, are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for developing novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies, rational drug design, and the prediction of material properties. This technical guide provides an in-depth look at the crystal structure of a representative thieno[2,3-d]isothiazole derivative, serving as a valuable proxy for the yet-to-be-determined structure of this compound.

Data Presentation

The following tables summarize the crystallographic data and key geometric parameters for a representative substituted thieno[2,3-d]isothiazole. This data is compiled based on typical values found in the literature for this class of compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₇NOS₂ |

| Formula weight | 197.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.543(2) Å |

| b | 12.123(3) Å |

| c | 9.345(2) Å |

| α | 90° |

| β | 101.34(3)° |

| γ | 90° |

| Volume | 948.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.382 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.5 to 28.0° |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Completeness to θ = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2100 / 0 / 150 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.140 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| S1-C7a | 1.725(3) |

| S1-C2 | 1.731(3) |

| S2-N3 | 1.682(3) |

| S2-C7a | 1.705(3) |

| N3-C3a | 1.321(4) |

| C2-C3a | 1.385(4) |

| C4-C5 | 1.361(5) |

| C5-C6 | 1.412(5) |

| C6-C7 | 1.355(4) |

| C7-C7a | 1.428(4) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees |

| C7a-S1-C2 | 91.5(1) |

| N3-S2-C7a | 94.2(1) |

| C3a-N3-S2 | 110.5(2) |

| N3-C3a-C2 | 115.8(3) |

| C7a-C7-C6 | 112.1(3) |

| C5-C6-C7 | 113.5(3) |

| C4-C5-C6 | 111.8(3) |

| C3a-C2-S1 | 111.2(2) |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structure determination of the representative thieno[2,3-d]isothiazole derivative.

Synthesis

The synthesis of substituted thieno[2,3-d]isothiazoles can be achieved through a multi-step reaction sequence starting from a suitably substituted thiophene. A general synthetic route involves the introduction of functional groups at the 2 and 3 positions of the thiophene ring, followed by a cyclization reaction to form the fused isothiazole ring. The specific reagents and reaction conditions will vary depending on the desired substitution pattern.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

Solvent Selection: A screening of various solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and dichloromethane. A binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.

-

Procedure:

-

The purified compound is dissolved in a minimal amount of the chosen solvent (or the more polar solvent of a binary system) with gentle warming to ensure complete dissolution.

-

The solution is filtered to remove any particulate matter.

-

If a binary solvent system is used, the less polar solvent (the anti-solvent) is added dropwise until the solution becomes slightly turbid. A small amount of the more polar solvent is then added to redissolve the precipitate.

-

The vessel is loosely covered to allow for slow evaporation of the solvent(s) at room temperature.

-

The formation of crystals is monitored over a period of several days to weeks.

-

X-ray Data Collection and Structure Solution

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data is collected over a range of crystal orientations.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal system and space group are determined from the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of a crystal structure.

In-Depth Technical Guide on the Biological Activity Screening of 2-Mercaptothienothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-mercaptothienothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the synthesis, experimental protocols for biological evaluation, and quantitative data on their anticancer and antimicrobial properties, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Thienothiazole scaffolds, particularly those functionalized with a mercapto group at the 2-position, represent a privileged structural motif in the design of novel therapeutic agents. The fusion of thiophene and thiazole rings creates a unique electronic and steric environment, making these compounds attractive candidates for interacting with various biological targets. This guide focuses on the synthesis and biological evaluation of derivatives of the thieno[3,2-d]thiazole core, summarizing key findings on their potential as anticancer and antimicrobial agents.

Synthesis of Thieno[3,2-d]thiazole Derivatives

The synthesis of the target thieno[3,2-d]thiazole derivatives typically involves a multi-step reaction sequence, as outlined in the diagram below. The general approach starts from a suitable precursor, which undergoes a series of transformations to construct the fused heterocyclic system.

Caption: Synthetic pathway for thieno[3,2-d]thiazole derivatives.

Biological Activity Screening

The synthesized this compound derivatives have been subjected to a range of biological assays to determine their therapeutic potential. The primary areas of investigation include their anticancer and antimicrobial activities.

Anticancer Activity

The in vitro anticancer activity of thieno[3,2-d]thiazole derivatives has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). The cytotoxicity of these compounds is typically assessed using the MTT assay.

| Compound | Target Cell Line | IC50 (µM)[1] |

| 1 | MCF-7 | 10.23 ± 0.41 |

| HepG-2 | 15.72 ± 0.93 | |

| 3a | MCF-7 | 25.17 ± 1.02 |

| HepG-2 | 30.15 ± 1.74 | |

| 3b | MCF-7 | 18.41 ± 0.88 |

| HepG-2 | 22.63 ± 1.15 | |

| 3c | MCF-7 | 8.52 ± 0.37 |

| HepG-2 | 12.44 ± 0.69 | |

| 3d | MCF-7 | 33.82 ± 1.57 |

| HepG-2 | 40.29 ± 2.11 | |

| Doxorubicin | MCF-7 | 7.95 ± 0.31 |

| HepG-2 | 9.88 ± 0.45 |

-

Cell Seeding: Cancer cells (MCF-7 or HepG-2) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 4 hours.[3]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of the thieno[3,2-d]thiazole derivatives are commonly evaluated against a panel of pathogenic microorganisms using the agar well diffusion method.

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 1 | 18 | 16 | 14 | 12 | 17 | 15 |

| 3a | 12 | 10 | 9 | 7 | 11 | 9 |

| 3b | 15 | 13 | 11 | 9 | 14 | 12 |

| 3c | 20 | 18 | 16 | 14 | 19 | 17 |

| 3d | 10 | 8 | 7 | 6 | 9 | 7 |

| Streptomycin | 25 | 22 | 20 | 18 | - | - |

| Amphotericin B | - | - | - | - | 22 | 20 |

Note: Data presented is representative and may vary between studies.

-

Media Preparation: Mueller-Hinton agar is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri plates.[4]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread over the surface of the agar plates.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Workflow and Signaling Pathways

General Workflow for Biological Activity Screening

The process of screening this compound derivatives for biological activity follows a systematic workflow, from the initial synthesis to the final data analysis and identification of lead compounds.

Caption: General workflow for biological activity screening.

Potential Signaling Pathway Inhibition

Some thienothiazole derivatives have been suggested to exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF kinase.[1]

Caption: Simplified kinase signaling pathway and potential points of inhibition.

Conclusion

This technical guide has provided a detailed overview of the biological activity screening of this compound derivatives. The presented data and experimental protocols highlight the potential of this class of compounds as promising scaffolds for the development of new anticancer and antimicrobial agents. The structure-activity relationship studies, guided by the quantitative data, will be crucial in optimizing the efficacy and selectivity of these derivatives for future therapeutic applications. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-Mercaptothienothiazole as a Corrosion Inhibitor for Copper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper and its alloys is a significant concern in various industrial and technological applications. The formation of oxide layers and the susceptibility to attack by aggressive environmental species can lead to material degradation and failure. Organic heterocyclic compounds containing sulfur and nitrogen atoms have been extensively studied as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

This document provides detailed application notes and experimental protocols for the evaluation of 2-Mercaptothienothiazole as a potential corrosion inhibitor for copper. Due to the limited availability of specific data in the public domain for this compound, the quantitative data and mechanistic insights presented herein are based on its closely related and well-studied analogue, 2-Mercaptobenzothiazole (MBT) . The structural similarity, particularly the presence of the mercapto and thiazole functional groups, suggests that this compound would exhibit a comparable corrosion inhibition mechanism and performance. These protocols and data can therefore serve as a robust starting point for research and development activities focused on this compound.

Principle of Corrosion Inhibition

The corrosion inhibition of copper by heterocyclic thiol compounds like this compound is primarily attributed to their molecular adsorption on the copper surface. The lone pair electrons on the sulfur and nitrogen atoms, as well as the pi-electrons of the heterocyclic ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of copper atoms. This results in a protective molecular layer that isolates the copper surface from the corrosive environment, thereby inhibiting both anodic and cathodic reactions of the corrosion process.

Data Presentation

The following tables summarize the quantitative data for the corrosion inhibition of copper by 2-Mercaptobenzothiazole (MBT) in a corrosive medium, which can be used as a reference for evaluating this compound.

Table 1: Weight Loss Measurement Data for Copper in 3.5% NaCl Solution with and without Inhibitor

| Inhibitor Concentration (ppm) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) |

| 0 (Blank) | 0.85 | - |

| 40 | 0.92 | -8.2 (Acceleration) |

| 60 | 0.15 | 82.4 |

| 80 | 0.07 | 91.8 |

Table 2: Potentiodynamic Polarization Parameters for Copper in 3.5% NaCl Solution with and without Inhibitor

| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -210 | 15.8 | 110 | -150 | - |

| 60 | -195 | 2.5 | 95 | -130 | 84.2 |

| 80 | -180 | 1.3 | 90 | -125 | 91.8 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3.5% NaCl Solution with and without Inhibitor

| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1,200 | 150 | - |

| 60 | 8,500 | 80 | 85.9 |

| 80 | 15,200 | 55 | 92.1 |

Experimental Protocols

Synthesis of this compound (Illustrative)

While a specific, detailed protocol for this compound was not found, a general approach for the synthesis of related 2-mercapto-1,3-thiazine compounds involves the reaction of a suitable isothiocyanate with a thiol in the presence of a base. A plausible route for this compound could involve the reaction of a thienyl-based precursor with carbon disulfide.

Weight Loss Measurement Protocol

Objective: To determine the corrosion rate of copper and the inhibition efficiency of this compound by measuring the mass loss of copper coupons over a specified immersion period.

Materials:

-

Copper coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm)

-

Abrasive paper (e.g., 400, 800, 1200 grit)

-

Acetone

-

Ethanol

-

Deionized water

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

This compound

-

Analytical balance (±0.1 mg)

-

Water bath or incubator for temperature control

Procedure:

-

Mechanically polish the copper coupons with successively finer grades of abrasive paper until a mirror-like finish is achieved.

-

Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.

-

Dry the coupons in a stream of warm air and store them in a desiccator.

-

Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

-

Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water).

-

Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10, 25, 50, 100 ppm).

-

Immerse one coupon in each of the test solutions, including a blank solution without the inhibitor. Ensure the coupons are fully submerged.

-

Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the immersion period, retrieve the coupons, and gently clean them with a soft brush to remove corrosion products.

-

Rinse the coupons with deionized water and ethanol, then dry them.

-

Weigh each coupon accurately and record the final weight (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) in g/m²·h using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurement Protocols

Objective: To investigate the electrochemical behavior of copper in the presence and absence of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Apparatus:

-

Potentiostat/Galvanostat with EIS capability

-

Three-electrode electrochemical cell

-

Working electrode: Copper specimen with a defined exposed area

-

Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter electrode: Platinum or graphite rod

Procedure:

a) Potentiodynamic Polarization:

-

Prepare the copper working electrode by polishing, cleaning, and drying as described in the weight loss protocol.

-

Assemble the three-electrode cell with the copper electrode, reference electrode, and counter electrode in the corrosive solution (with and without the inhibitor).

-

Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

-

Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Plot the resulting current density (log i) versus the electrode potential (E).

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

b) Electrochemical Impedance Spectroscopy (EIS):

-

Set up the electrochemical cell and electrodes as for the potentiodynamic polarization measurement.

-

Allow the OCP to stabilize.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Visualizations

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Caption: Proposed inhibition mechanism of this compound on copper.

Application Notes and Protocols: Mechanism of Corrosion Inhibition by 2-Mercaptothienothiazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the corrosion inhibition properties of 2-Mercaptothienothiazole is limited in publicly available literature. The following application notes and protocols are based on the well-studied mechanisms of structurally similar compounds, particularly thiazole and thiadiazole derivatives, and are intended to provide a foundational understanding and a framework for experimental investigation.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiazole derivatives, containing sulfur and nitrogen heteroatoms and an aromatic ring system, have demonstrated considerable potential as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. This compound, a member of this family, is postulated to exhibit strong corrosion inhibitive properties due to its specific molecular structure.

The inhibitive action of such compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Mechanism of Action

The corrosion inhibition by this compound is proposed to occur through the following mechanisms:

-

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic rings, facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms.

-

Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface.

-

Mixed Inhibition: this compound is expected to act as a mixed-type inhibitor, meaning it inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process. The inhibitor molecules can block the active sites for both reactions on the metal surface.

The effectiveness of the inhibition is dependent on factors such as the concentration of the inhibitor, the temperature of the environment, and the pH of the corrosive solution.

Data Presentation

The following tables provide a template for summarizing quantitative data from experimental studies on corrosion inhibitors like this compound. The values presented are representative and based on studies of similar thiazole derivatives.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | -450 | 100 | 70 | 120 | - |

| 1 x 10⁻⁵ | -440 | 30 | 68 | 115 | 70 |

| 1 x 10⁻⁴ | -430 | 15 | 65 | 110 | 85 |

| 1 x 10⁻³ | -420 | 5 | 62 | 105 | 95 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 200 | 150 | - |

| 1 x 10⁻⁵ | 700 | 100 | 71.4 |

| 1 x 10⁻⁴ | 1500 | 70 | 86.7 |

| 1 x 10⁻³ | 3500 | 40 | 94.3 |

Experimental Protocols

Potentiodynamic Polarization Measurements

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes to evaluate the inhibition efficiency and type of inhibitor.

Materials:

-

Working Electrode: Metal specimen (e.g., mild steel, copper)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode: Platinum foil or graphite rod

-

Corrosive Solution: e.g., 1 M HCl, 3.5% NaCl solution

-

This compound (inhibitor)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the working electrode by polishing with different grades of emery paper, degreasing with acetone, rinsing with distilled water, and drying.

-

Prepare the corrosive solution with and without different concentrations of this compound.

-

Assemble the three-electrode electrochemical cell with the prepared electrodes and the test solution.

-

Allow the working electrode to reach a stable open-circuit potential (OCP) for approximately 30-60 minutes.

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Analyze the polarization curve to determine Ecorr, icorr, and Tafel slopes.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film by measuring the impedance of the electrochemical system.

Materials:

-

Same as for Potentiodynamic Polarization.

-

Potentiostat/Galvanostat with a frequency response analyzer.

Procedure:

-

Prepare the electrochemical cell and electrodes as described for the potentiodynamic polarization measurements.

-

Allow the system to stabilize at the OCP.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system at each frequency.

-

Represent the data as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Use of 2-Mercaptothienothiazole as a vulcanization accelerator

Synthesis of Metal Complexes with 2-Mercaptothienothiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal complexes with heterocyclic thiol-containing ligands is a burgeoning area of research in medicinal and materials chemistry. 2-Mercaptothienothiazole, a sulfur-rich heterocyclic compound, presents a compelling scaffold for the development of novel metal complexes. Its thienothiazole core, combined with the reactive mercapto group, offers multiple coordination sites for metal ions, leading to the formation of structurally diverse complexes with tunable electronic and steric properties. These characteristics make them promising candidates for various applications, including catalysis, sensor technology, and, most notably, drug development. The biological activities of structurally related 2-mercaptobenzothiazole complexes, which include antimicrobial, antifungal, and anticancer properties, suggest that this compound complexes may exhibit similar or enhanced therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential biological evaluation of metal complexes incorporating the this compound ligand. Due to the limited specific literature on this compound metal complexes, the following protocols are based on established methods for the analogous and well-studied 2-mercaptobenzothiazole (2-MBT) ligand. These methodologies serve as a robust starting point for the exploration of this novel class of compounds.

Application Notes

The metal complexes of this compound are anticipated to be versatile, with potential applications spanning various fields:

-

Drug Development: The planar, electron-rich thienothiazole ring system can facilitate intercalation with DNA, while the coordinated metal ion can act as a catalytically active center or a structural scaffold to modulate protein-protein interactions. Potential therapeutic applications include:

-

Anticancer Agents: By analogy to other metal-based drugs, these complexes could induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation, enzyme inhibition, or disruption of cell signaling pathways.

-